o-Di-tert-amylbenzene
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Overview
Description
o-Di-tert-amylbenzene: is an organic compound with the molecular formula C16H26 . It is a derivative of benzene, where two tert-amyl groups are attached to the ortho positions of the benzene ring. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Di-tert-amylbenzene typically involves the alkylation of benzene with tert-amyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the ortho-substituted product.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the side-chain alkylation of cumene with ethylene over a solid superbase catalyst such as K/KOH/γ-Al2O3. This method allows for high conversion rates and selectivity towards the desired product .
Chemical Reactions Analysis
Types of Reactions: o-Di-tert-amylbenzene undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Benzoic acids.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
o-Di-tert-amylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of o-Di-tert-amylbenzene in chemical reactions involves the activation of the benzylic positions due to the presence of the tert-amyl groups. These positions are more reactive and can undergo various transformations, such as oxidation and substitution, facilitated by the resonance stabilization of the resulting intermediates .
Comparison with Similar Compounds
tert-Butylbenzene: Similar in structure but with tert-butyl groups instead of tert-amyl groups.
tert-Pentylbenzene: Another alkylbenzene with tert-pentyl groups.
Uniqueness: o-Di-tert-amylbenzene is unique due to the presence of two bulky tert-amyl groups at the ortho positions, which significantly influence its reactivity and steric properties compared to other alkylbenzenes .
Properties
CAS No. |
3370-28-3 |
---|---|
Molecular Formula |
C16H26 |
Molecular Weight |
218.38 g/mol |
IUPAC Name |
1,2-bis(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C16H26/c1-7-15(3,4)13-11-9-10-12-14(13)16(5,6)8-2/h9-12H,7-8H2,1-6H3 |
InChI Key |
IQKPRDMUYVQFBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=CC=C1C(C)(C)CC |
Origin of Product |
United States |
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